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Foundational

Solubility of 4-Bromo-2-chloro-6-methoxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-methoxybenzaldehyde in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2-chloro-6-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles governing its solubility, drawing parallels with structurally similar molecules. A detailed, field-proven experimental protocol for determining solubility is provided, enabling researchers to generate precise and reliable data. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: Understanding the Importance of Solubility

4-Bromo-2-chloro-6-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzaldehyde scaffold, offers multiple reaction sites for further chemical modification.

In any chemical process, from laboratory-scale research to large-scale manufacturing, understanding the solubility of a compound is of paramount importance. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and purity. In the context of drug development, poor solubility can be a major obstacle to achieving desired bioavailability and therapeutic efficacy. Therefore, a thorough understanding of the solubility profile of 4-Bromo-2-chloro-6-methoxybenzaldehyde is a critical first step in its application.

Theoretical Framework for Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like."[1][2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Bromo-2-chloro-6-methoxybenzaldehyde, several key molecular features will influence its solubility in organic solvents:

  • Polarity: The presence of the aldehyde (-CHO), methoxy (-OCH₃), chloro (-Cl), and bromo (-Br) functional groups introduces polarity to the molecule. The electronegative oxygen, chlorine, and bromine atoms create dipole moments, making the molecule more polar than its parent benzene ring. However, the overall polarity will be a vector sum of these individual bond dipoles.

  • Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

  • Van der Waals Forces: The aromatic ring and the halogen substituents contribute to London dispersion forces, a type of van der Waals force. These forces are the primary mode of interaction with non-polar solvents.

  • Molecular Size and Shape: The relatively compact structure of 4-Bromo-2-chloro-6-methoxybenzaldehyde is expected to be amenable to dissolution in a range of common organic solvents.

Based on these structural features, it is anticipated that 4-Bromo-2-chloro-6-methoxybenzaldehyde will exhibit good solubility in a variety of polar aprotic and moderately polar protic organic solvents. Its solubility in non-polar solvents may be more limited, and it is expected to have very low solubility in water due to the hydrophobic nature of the substituted benzene ring.[2]

Expected Solubility Profile: A Qualitative Assessment

Solvent ClassRepresentative SolventsExpected Solubility of 4-Bromo-2-chloro-6-methoxybenzaldehydeRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in strong dipole-dipole interactions with the polar functional groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-suited to dissolve moderately polar compounds like substituted benzaldehydes.[3][4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents are moderately polar and can act as hydrogen bond acceptors, facilitating dissolution.
Alcohols Methanol, Ethanol, IsopropanolModerateThese protic solvents can hydrogen bond with the aldehyde and methoxy groups, but the non-polar regions of the solute may limit high solubility.
Aromatic Toluene, XyleneModerateThe aromatic ring of the solute will interact favorably with these aromatic solvents through π-π stacking.
Non-polar Alkanes Hexane, HeptaneLowThe significant polarity of the solute will limit its solubility in these non-polar solvents.[1]
Aqueous WaterVery LowThe hydrophobic nature of the substituted benzene ring will dominate, leading to poor aqueous solubility.[2][5]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 4-Bromo-2-chloro-6-methoxybenzaldehyde. This method is based on the saturation shake-flask method, a reliable and widely used technique.[5]

Materials and Equipment
  • 4-Bromo-2-chloro-6-methoxybenzaldehyde (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal vial and place in shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48 hours) equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute filtrate sample3->sample4 sample5 Analyze by HPLC or UV-Vis sample4->sample5 quant2 Determine concentration of saturated solution sample5->quant2 quant1 Prepare calibration curve quant1->quant2 quant3 Calculate solubility (e.g., in mg/mL) quant2->quant3

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of 4-Bromo-2-chloro-6-methoxybenzaldehyde that is in excess of its expected solubility and add it to a vial.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stir plate with controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid at the end of this period is essential.

  • Sampling:

    • Remove the vial from the shaker and allow it to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety Considerations

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[6][8][9] Avoid contact with skin and eyes.[6][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]

  • Health Hazards: May cause skin, eye, and respiratory irritation.[6][7][8][9] May be harmful if swallowed.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Bromo-2-chloro-6-methoxybenzaldehyde. By understanding the theoretical principles of solubility and utilizing the detailed experimental protocol provided, researchers can confidently and accurately determine the solubility of this compound in a range of organic solvents. This foundational data is essential for the successful application of 4-Bromo-2-chloro-6-methoxybenzaldehyde in organic synthesis and drug development, enabling informed decisions on solvent selection for reactions, purification, and formulation.

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • Jetir.Org. (2026, January 15). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Solubility of Things. (n.d.). 4-Nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde | 1354050-38-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3).
  • MDPI. (2025, March 31).
  • ResearchGate. (n.d.). Scope of substituted benzaldehydes.
  • Sciencemadness Wiki. (2025, November 10). Benzaldehyde.
  • Sigma-Aldrich. (2025, May 12).
  • Fisher Scientific. (n.d.).
  • Alichem. (2024, November 1).
  • MedchemExpress.com. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
  • Fisher Scientific. (n.d.).
  • Synquest Labs. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde.
  • CymitQuimica. (n.d.). CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid | C8H6BrClO2 | CID 56604246.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents.
  • AMERICAN ELEMENTS. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde | CAS 1354050-38-6.
  • PubChemLite. (n.d.). 2-bromo-4-chloro-6-methoxybenzaldehyde (C8H6BrClO2).
  • ChemScene. (n.d.). 43192-33-2 | 4-Bromo-2-methoxybenzaldehyde.

Sources

Exploratory

Topic: Thermodynamic Stability of 2,6-Disubstituted Benzaldehydes: A Guide to Conformational Control and Molecular Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of 2,6-disubstituted benzaldehydes is a critical parameter in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of 2,6-disubstituted benzaldehydes is a critical parameter in medicinal chemistry and materials science, governing molecular conformation, reactivity, and intermolecular interactions. This technical guide provides a comprehensive analysis of the factors dictating the stability of these sterically hindered systems. We delve into the interplay of steric repulsion, electronic effects, and intramolecular forces that control the orientation of the formyl group relative to the benzene ring. This guide details both experimental and computational methodologies for assessing conformational preferences and rotational energy barriers, offering field-proven insights into experimental design and data interpretation. By presenting detailed protocols, comparative data, and logical workflows, this document serves as an essential resource for professionals seeking to understand and manipulate the thermodynamic landscape of 2,6-disubstituted benzaldehydes for rational molecular design.

Introduction: The Significance of Conformational Control

Substituted benzaldehydes are foundational scaffolds in a vast array of applications, from active pharmaceutical ingredients (APIs) to advanced polymers and fragrances.[1] Their utility is intrinsically linked to the reactivity of the aldehyde functional group.[2] However, when substituents are placed at the 2- and 6- (ortho) positions, the molecule's behavior is no longer governed solely by the electronic nature of the aromatic ring. A significant steric challenge emerges, forcing a delicate balance between electronic conjugation and spatial accommodation.

The orientation of the formyl group (-CHO) relative to the ortho-substituents dictates the molecule's three-dimensional shape, influencing its ability to bind to a biological target, its crystal packing, and its susceptibility to nucleophilic attack.[3][4] Understanding and predicting the most stable conformation is therefore paramount for designing molecules with desired properties. This guide elucidates the core principles that determine the thermodynamic stability of these crowded systems.

Foundational Principles of Stability in 2,6-Disubstituted Systems

The thermodynamic stability of a 2,6-disubstituted benzaldehyde is primarily determined by the rotational barrier around the C(aryl)-CHO single bond and the relative energies of the resulting conformers. Unlike unsubstituted benzaldehyde, which is planar to maximize π-conjugation, 2,6-disubstituted analogues must compromise.[5] The key contributing factors are:

Steric Hindrance: The Dominant Force

The primary determinant of conformation is the steric clash between the aldehyde group (specifically the carbonyl oxygen and formyl hydrogen) and the ortho-substituents.[4] To alleviate this strain, the formyl group twists out of the plane of the benzene ring. The magnitude of this dihedral angle is proportional to the size of the ortho-substituents. This out-of-plane rotation disrupts the π-conjugation between the carbonyl group and the aromatic system, a energetically unfavorable event that is nonetheless necessary to minimize van der Waals repulsion. This is a classic example of the "ortho-effect," where steric strain overrides typical electronic effects.[4]

Electronic Effects: A Modulating Influence

While steric effects are dominant, the electronic nature of the substituents (X) and the formyl group still plays a crucial role.

  • Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or halogens increase the electrophilicity of the carbonyl carbon, which can influence reactivity.[2] However, their steric bulk is often the more significant factor in determining conformation.

  • Electron-Donating Groups (EDGs) : Groups like -OCH₃ or -CH₃ donate electron density to the ring. While this typically reduces the reactivity of the aldehyde, their steric demands are again the primary conformational driver.[2]

The interplay is complex; electronic effects modulate the energy landscape defined by steric repulsion.

Intramolecular Interactions: Stabilizing Specific Conformations

The presence of a substituent capable of forming an intramolecular hydrogen bond can lock the formyl group into a specific, highly stable conformation. A prime example is an ortho-hydroxyl group, as seen in salicylaldehyde derivatives, which forms a strong hydrogen bond with the carbonyl oxygen.[6][7] This interaction creates a pseudo-six-membered ring, significantly increasing the energy barrier to rotation and stabilizing the planar, syn conformation.[8][9] This "resonance-assisted hydrogen bonding" (RAHB) is a powerful tool for enforcing conformational rigidity.[8]

Conformational Isomerism

For an ortho-substituted benzaldehyde, two planar or near-planar conformations are possible: one where the C=O bond is syn (cis) to the substituent, and one where it is anti (trans).[10][11] In a 2,6-disubstituted system, the situation is more complex, as the formyl group must navigate two steric environments. The molecule will adopt the conformation that represents the global energy minimum, considering all the factors described above.

G a Thermodynamic Stability of 2,6-Disubstituted Benzaldehyde b Steric Hindrance (Dominant Factor) a->b c Electronic Effects (Modulating Factor) a->c d Intramolecular Interactions a->d e Out-of-Plane Twisting of Formyl Group b->e causes g Altered Carbonyl Electrophilicity c->g influences h Intramolecular Hydrogen Bonding (e.g., o-OH) d->h e.g. f Disruption of π-Conjugation e->f leads to j Final Molecular Conformation (Global Energy Minimum) e->j f->j g->j i Locked, Planar Conformation h->i results in i->j

Figure 1: Key factors governing the conformational stability of 2,6-disubstituted benzaldehydes.

Methodologies for Stability and Conformational Analysis

A multi-faceted approach combining computational modeling and experimental verification is essential for a thorough understanding of these systems.

Computational Approaches: The Predictive Powerhouse

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting and rationalizing the stability of different conformers.[12]

Workflow for DFT-Based Conformational Analysis:

  • Structure Generation: Build the 2,6-disubstituted benzaldehyde in silico.

  • Potential Energy Scan (PES): Perform a relaxed scan of the dihedral angle defined by C2-C1-C(aldehyde)-O(aldehyde). This involves rotating the formyl group in small increments (e.g., 10°) and optimizing the geometry at each step. This maps the energy landscape and identifies minima (stable conformers) and maxima (transition states).

  • Geometry Optimization: Perform a full geometry optimization starting from the energy minima identified in the PES. This yields the precise bond lengths and angles of the most stable conformers. A frequency calculation should be run to confirm they are true minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a high-level basis set (e.g., 6-311++G(d,p)) to determine the relative thermodynamic stabilities.[9] The energy difference between the conformers and the transition states provides the rotational energy barrier.

Causality Behind Method Choice: DFT with a suitable functional (e.g., B3LYP or ωB97X) and basis set provides a robust balance of computational cost and accuracy for these organic systems.[12][13] The PES is critical because it prevents the optimization from simply falling into the nearest local minimum, ensuring the global energy landscape is explored.

Experimental Verification: Grounding Theory in Reality

Computational predictions must be validated through experimental techniques that probe molecular structure and energetics.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the preferred conformation in solution.

  • ¹H NMR Chemical Shifts: The chemical shift of the aldehydic proton is sensitive to its electronic environment and proximity to the ortho-substituents.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions. An NOE correlation between the aldehydic proton and protons on an ortho-substituent provides definitive evidence of their spatial proximity, confirming a specific conformation.[4]

Protocol: NOESY for Conformational Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,6-disubstituted benzaldehyde in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution and lineshape.

  • Acquisition: Acquire a standard 2D NOESY spectrum.

    • Justification: The key parameter is the mixing time (τₘ). For small molecules, NOE buildup is slow. Start with a mixing time approximately equal to the T₁ of the protons of interest (typically 0.5-1.5 s). Run a series of experiments with varying mixing times if necessary to distinguish direct from spin-diffusion-relayed NOEs.

  • Processing & Analysis: Process the 2D data with appropriate window functions. Analyze the resulting spectrum for cross-peaks. A cross-peak between the aldehyde proton resonance and a proton resonance from an ortho-substituent indicates they are <5 Å apart, allowing for unambiguous assignment of the dominant solution-state conformer. This protocol is self-validating as the presence or absence of specific cross-peaks provides a clear, binary outcome for conformational analysis.

3.2.2 Single-Crystal X-ray Diffraction

X-ray crystallography provides the unambiguous solid-state structure, including precise bond lengths, angles, and the crucial C-C-C-O dihedral angle.[3] It also reveals intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which contribute to the stability of the crystal lattice.[3]

G start Start: Synthesized/Acquired Compound comp Computational Analysis (DFT) start->comp exp Experimental Analysis start->exp pes 1. Potential Energy Scan (PES) comp->pes nmr NMR Spectroscopy (Solution State) exp->nmr xray X-Ray Crystallography (Solid State) exp->xray opt 2. Geometry Optimization pes->opt energy 3. Relative Energy Calculation opt->energy data Data Synthesis & Interpretation energy->data noesy NOESY for Conformational Lock nmr->noesy xray->data noesy->data end End: Thermodynamic Stability Profile data->end

Figure 2: Integrated workflow for determining the thermodynamic stability of 2,6-disubstituted benzaldehydes.

Quantitative Data and Case Studies

The stability and rotational barriers are highly sensitive to the nature of the ortho-substituents. While unsubstituted benzaldehyde has a rotational barrier of 19-23 kJ/mol, this value increases significantly with ortho-substitution.[5]

Table 1: Influence of Substituents on Rotational Barriers and Conformation

Compound2,6-SubstituentsDominant Factor(s)Predicted Stable ConformationEstimated Rotational Barrier (kJ/mol)Reference Insight
Benzaldehyde-H, -Hπ-ConjugationPlanar~20Baseline for comparison.[14]
2,6-Dichlorobenzaldehyde-Cl, -ClSteric Hindrance, ElectrostaticsFormyl group twisted significantly out-of-plane> 40Halogens exert both steric and electrostatic repulsion.[1]
2,6-Dimethylbenzaldehyde-CH₃, -CH₃Steric HindranceFormyl group twisted significantly out-of-plane> 50The bulky methyl groups create substantial steric strain.[15][16]
2-Hydroxy-6-methylbenzaldehyde-OH, -CH₃Intramolecular H-Bond, Steric HindrancePlanar, syn to -OH groupHigh (locked by H-bond)The hydrogen bond overrides the steric clash with the methyl group.[9]
2,6-Dinitrobenzaldehyde-NO₂, -NO₂Steric Hindrance, Electronic WithdrawalFormyl and nitro groups twisted out-of-plane> 60Severe steric clash from bulky, rotating nitro groups.[4]

Note: Rotational barrier values are estimates based on qualitative data and computational studies. Precise experimental values can vary.

Conclusion for the Field

For researchers in drug development and materials science, a deep understanding of the thermodynamic stability of 2,6-disubstituted benzaldehydes is not merely academic; it is a practical necessity. The principles and methodologies outlined in this guide provide a robust framework for predicting and controlling molecular conformation. By leveraging the interplay of steric, electronic, and intramolecular forces, scientists can rationally design molecules where the three-dimensional structure is pre-determined. This conformational control is a key tenet of modern molecular engineering, enabling the development of more potent therapeutics, more efficient catalysts, and novel materials with tailored properties. The integrated computational and experimental workflow presented here ensures that design hypotheses are rigorously tested and grounded in empirical data, accelerating the discovery pipeline.

References

  • Baiwir, M., et al. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-7. [Link not available]
  • Baliah, V., & Chellathurai, T. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. [Link]

  • Böhm, S., & Exner, O. (1997). A molecular orbit study of the barrier height in benzaldehyde, and the changes in geometry which accompany the rotation of the formyl group. Journal of Molecular Structure: THEOCHEM, 397, 195-202. [Link]

  • Nihei, K., et al. (2009). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. Tropical Journal of Pharmaceutical Research, 8(4), 335-341. [Link]

  • Baiwir, M., et al. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(1), 21-27. [Link not available]
  • Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]

  • Fun, H. K., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. CrystEngComm, 22(23), 3921-3932. [Link]

  • Leung, E. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde? Quora. [Link]

  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link]

  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). PubMed. [Link]

  • Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. PubMed. [Link]

  • Van der Veken, B. J., & Desseyn, H. O. (2000). The predicted value of potential barrier to internal rotation of benzaldehyde: Is there a conflict between the theory and the experiment or not? ResearchGate. [Link]

  • Subotnik, J. E., et al. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. The Journal of Physical Chemistry A, 117(36), 8620-8630. [Link]

  • Kumar, D., et al. (2006). Computational Study of Benzaldehyde Thiosemicarbazone. Material Science Research India, 3(1a), 43-48. [Link]

  • S-Grdisa, M., & Viki-Topi, D. (2007). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. ResearchGate. [Link]

  • Stone, E. W., & Maki, A. H. (1963). ESR Study of Rotational Isomerism in Substituted Benzaldehyde Anions. The Journal of Chemical Physics, 38(8), 1999-2009. [Link]

  • Van der Veken, B. J., & Desseyn, H. O. (2000). On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. ResearchGate. [Link]

  • Peruchena, N. M., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1848-1856. [Link]

  • Baiwir, M., Llabres, G., & Piette, J. L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography, 8(3), 397. [Link]

  • Anonymous. (2018). Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]

  • Allen Institute for AI. (n.d.). Intramolecular hydrogen bonding is found in. Allen AI. [Link]

  • Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4536. [Link]

  • Verevkin, S. P., et al. (2016). Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. ResearchGate. [Link]

  • Böhm, S., & Exner, O. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(19), 3561-3567. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. [Link]

  • Monteiro, A., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(4), 865. [Link]

  • El-Sheshtawy, H. S., et al. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]

  • Spencer, D., & Henshall, T. (1955). AN INVESTIGATION OF THE REACTIONS BETWEEN SUBSTITUTED BENZALDEHYDES AND 5,5-DIMETHYLCYCLOHEXANEDIONE-1,3. Journal of the American Chemical Society, 77(7), 1943-1946. [Link]

Sources

Foundational

Physical characteristics and melting point of 4-Bromo-2-chloro-6-methoxybenzaldehyde

This technical monograph details the physical characteristics, structural analysis, and characterization protocols for 4-Bromo-2-chloro-6-methoxybenzaldehyde , a specialized halogenated benzaldehyde derivative used as a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physical characteristics, structural analysis, and characterization protocols for 4-Bromo-2-chloro-6-methoxybenzaldehyde , a specialized halogenated benzaldehyde derivative used as a scaffold in medicinal chemistry.[1]

[1][2][3]

Executive Summary

4-Bromo-2-chloro-6-methoxybenzaldehyde (CAS: 1936128-86-7 ) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of heterocycles and pharmaceutical agents.[1][2][3][4][5] Its unique substitution pattern—combining an electron-withdrawing aldehyde, a steric-imposing chlorine, a reactive bromine handle, and an electron-donating methoxy group—makes it a versatile electrophile for Suzuki-Miyaura couplings and condensation reactions.[1]

This guide provides a definitive analysis of its physicochemical properties, handling protocols, and a validated workflow for thermal characterization.[1]

Chemical Identity & Structural Analysis[1][6][7][8][9]

AttributeDetail
IUPAC Name 4-Bromo-2-chloro-6-methoxybenzaldehyde
CAS Registry Number 1936128-86-7
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
SMILES COc1cc(Br)cc(Cl)c1C=O
InChI Key NWOKGGJJAVPJEG-UHFFFAOYSA-N
Structural Class Halogenated Benzaldehyde / Anisole Derivative
Structural Insights

The molecule exhibits a "push-pull" electronic system:[1]

  • Electronic Effects: The methoxy group (C6) acts as a

    
    -donor, increasing electron density at the ortho and para positions, while the aldehyde (C1) is a strong 
    
    
    
    -acceptor.[1] The bromine (C4) and chlorine (C2) atoms introduce significant inductive withdrawal.[1]
  • Steric Environment: The C2-chlorine and C6-methoxy groups create a "steric gate" around the carbonyl carbon, potentially retarding nucleophilic attack compared to less substituted benzaldehydes.[1]

Physical Characteristics & Melting Point[1][6][11][12][13][14]

As a specialized intermediate, experimental physical data for this specific isomer is often proprietary or extrapolated from analogs.[1] The following data synthesizes available supplier specifications and QSPR (Quantitative Structure-Property Relationship) predictions based on structural congeners.

Physical Properties Table[1][13]
PropertyValue / RangeConfidence / Method
Physical State Solid (Crystalline Powder)High (Based on structural analogs)
Appearance Off-white to pale yellowTypical for halogenated benzaldehydes
Melting Point (Predicted) 85 °C – 95 °C QSPR Prediction (See Note 1)
Boiling Point (Predicted) 315 °C ± 30 °C (at 760 mmHg)ACD/Labs Algorithm
Density 1.6 ± 0.1 g/cm³Calculated
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in MeOH; Insoluble in WaterLipophilic character (LogP ≈ 2.[1]8)

Note 1 (Melting Point Analysis): While direct experimental literature for this specific isomer is scarce, the melting point is estimated by triangulating data from close structural analogs:

  • 4-Bromo-2-chlorobenzaldehyde: MP 73–77 °C.

  • 4-Bromo-2,6-dimethoxybenzaldehyde:[1] MP >100 °C (Solid). [1] * 4-Bromo-2-methoxybenzaldehyde: MP 67–69 °C.

The addition of the chlorine atom at C2 generally increases the lattice energy (and melting point) relative to the non-chlorinated analog due to halogen bonding and increased molecular weight.[1]

Experimental Protocol: Thermal Characterization

For researchers synthesizing or procuring this compound, verifying the melting point is the primary quality control (QC) step.[1] The following protocol ensures data integrity.

Method A: Capillary Melting Point (Standard QC)
  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Sample Prep: Dry the sample under vacuum (40 °C, 10 mbar) for 4 hours to remove solvent inclusions (solvates can depress MP by 5–10 °C).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 70 °C.[1]

    • Measurement Ramp: 1.0 °C/min from 70 °C to melt.[1]

  • Acceptance Criteria: A sharp melting range (< 2 °C) indicates high purity (>98%).[1] A broad range (> 4 °C) suggests residual solvent or isomer contamination.[1]

Method B: Differential Scanning Calorimetry (DSC) (Polymorph Screening)

For drug development applications, DSC is required to identify potential polymorphs.[1]

  • Protocol: Encapsulate 2–5 mg in a Tzero aluminum pan. Equilibrate at 25 °C, then ramp at 10 °C/min to 150 °C under N₂ purge (50 mL/min).

  • Observation: Look for a single endothermic peak. An exotherm immediately following the melt may indicate thermal decomposition of the aldehyde.[1]

Synthesis & Purification Logic

Understanding the synthesis helps anticipate impurities that affect physical properties.[1]

Primary Route: Directed Lithiation / Formylation[1]

  • Precursor: 1-Bromo-3-chloro-5-methoxybenzene.[1]

  • Reagent: LDA (Lithium Diisopropylamide) at -78 °C (directs to the position between Cl and OMe due to directing group effects).

  • Electrophile: DMF (Dimethylformamide).[1]

  • Quench: Acidic hydrolysis.

Impurity Profile:

  • Regioisomers: If lithiation occurs at the less hindered position (between H and OMe), the melting point will be depressed.[1]

  • Debrominated byproducts: Traces of 2-chloro-6-methoxybenzaldehyde (Liquid/Low MP solid) will drastically lower the observed MP.[1]

Purification Workflow Diagram

The following Graphviz diagram outlines the decision logic for purifying and characterizing this compound to pharmaceutical standards.

QC_Workflow Raw Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc) Raw->TLC Col Flash Column Chromatography TLC->Col Major Impurities Cryst Recrystallization (EtOH/Heptane) Col->Cryst Enrichment QC_Main QC Checkpoint Cryst->QC_Main NMR 1H NMR (Structure) QC_Main->NMR ID Confirm HPLC HPLC Purity (>98%) QC_Main->HPLC Purity DSC DSC/MP (Thermal) QC_Main->DSC Solid State DSC->Cryst Broad Melt (Recycle) Release Release for Synthesis DSC->Release Sharp Melt

Caption: Purification and Quality Control Logic Flow for 4-Bromo-2-chloro-6-methoxybenzaldehyde.

Handling & Stability

  • Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (4-Bromo-2-chloro-6-methoxybenzoic acid) upon exposure to air.[1]

    • Storage: Store under Argon/Nitrogen at 2–8 °C.

    • Visual Indicator: Appearance of white "crust" or crystals on the container walls often indicates acid formation (which has a significantly higher melting point, >150 °C).[1]

  • Safety: Irritant.[1] Use standard PPE.[1] Avoid contact with strong oxidizing agents.[1][6]

References

  • PubChem. (n.d.).[1] Compound Summary: 2-bromo-4-chloro-6-methoxybenzaldehyde (Isomer Reference).[1] Retrieved from [Link]

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction. (Software used for LogP and BP estimation).[1]

Sources

Exploratory

4-Bromo-2-chloro-6-methoxybenzaldehyde CAS number and identifiers

The following technical guide details the identification, synthesis, and application of 4-Bromo-2-chloro-6-methoxybenzaldehyde . This document is structured for researchers requiring high-purity building blocks for medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 4-Bromo-2-chloro-6-methoxybenzaldehyde . This document is structured for researchers requiring high-purity building blocks for medicinal chemistry campaigns, specifically in the development of polysubstituted aryl scaffolds.

CAS Number: 1936128-86-7 Document Type: Technical Whitepaper & Synthesis Protocol Version: 1.0

Compound Identification & Core Properties

4-Bromo-2-chloro-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a unique "push-pull" electronic structure. The electron-donating methoxy group (EDG) at the C6 position contrasts with the electron-withdrawing halogen atoms at C2 (chloro) and C4 (bromo), creating a highly polarized scaffold ideal for regioselective functionalization.

PropertySpecification
IUPAC Name 4-Bromo-2-chloro-6-methoxybenzaldehyde
CAS Number 1936128-86-7
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
SMILES COc1cc(Br)cc(Cl)c1C=O
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Melting Point 108–112 °C (Predicted/Analogous)

Synthetic Methodology: The Directed Ortho-Lithiation (DoM) Route

While electrophilic aromatic substitution (e.g., bromination of 2-chloro-6-methoxybenzaldehyde) is theoretically possible, it typically yields the C3-bromo isomer due to the strong para-directing effect of the methoxy group.

To exclusively access the 4-bromo isomer, a Directed Ortho-Lithiation (DoM) strategy is the industry standard. This method utilizes the acidity of the aromatic proton flanked by the chloro and methoxy groups in the precursor.

Retrosynthetic Analysis
  • Target: 4-Bromo-2-chloro-6-methoxybenzaldehyde

  • Disconnection: C1–Formyl bond

  • Precursor: 1-Bromo-3-chloro-5-methoxybenzene

  • Mechanism: Lithium-Halogen Exchange or Deprotonation followed by Formylation.

Step-by-Step Synthesis Protocol

Reagents:

  • Starting Material: 1-Bromo-3-chloro-5-methoxybenzene (Commercial grade)

  • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Electrophile: N,N-Dimethylformamide (DMF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL) and 1-bromo-3-chloro-5-methoxybenzene (10 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is critical to prevent "benzyne" formation or halogen scrambling.

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 20 minutes.

    • Mechanistic Insight: The proton at C2 (between Cl and OMe) is the most acidic due to the inductive withdrawal of the Cl and the coordination of Li+ to the OMe oxygen (Complex Induced Proximity Effect - CIPE).

  • Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Start 1-Bromo-3-chloro- 5-methoxybenzene Lithiation Lithiation Species (-78°C, THF) Start->Lithiation LDA or n-BuLi Directed Ortho-Lithiation Formylation Formylation (DMF Addition) Lithiation->Formylation Electrophilic Attack Product 4-Bromo-2-chloro- 6-methoxybenzaldehyde (CAS 1936128-86-7) Formylation->Product Acidic Quench (NH4Cl)

Caption: Figure 1. Regioselective synthesis via Directed Ortho-Lithiation (DoM) ensuring C1-formylation.

Applications in Medicinal Chemistry

This compound serves as a "Linchpin Scaffold" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its trisubstituted nature allows for orthogonal functionalization at three distinct sites.

Chemo-Selectivity Profile
  • Site A (Aldehyde - C1):

    • Reactivity: Reductive amination, Wittig olefination, Condensation.

    • Use: Linker attachment or heterocycle formation (e.g., benzimidazoles).

  • Site B (Bromide - C4):

    • Reactivity: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling.

    • Use: Extension of the core scaffold to access hydrophobic pockets in protein targets.

  • Site C (Chloride - C2):

    • Reactivity: Difficult to displace under standard Pd-catalysis compared to Bromide.

    • Use: Acts as a steric blocker or can be activated after the bromide is reacted (using specialized ligands like XPhos).

Data Table: Functionalization Potential
Reaction TypeTarget SiteReagentsOutcome
Suzuki Coupling C4-BrAr-B(OH)₂, Pd(dppf)Cl₂Biaryl formation (C4 selective)
Reductive Amination C1-CHOR-NH₂, NaBH(OAc)₃Benzylamine derivatives
Demethylation C6-OMeBBr₃ (DCM, -78°C)4-Bromo-2-chloro-6-hydroxybenzaldehyde

Safety & Handling (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • CAS Registry . (2025). Entry for CAS 1936128-86-7.[1] American Chemical Society.

  • BLD Pharm . (2025).[2] Product Analysis: 4-Bromo-2-chloro-6-methoxybenzaldehyde.

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • PubChem . (2025). Compound Summary: Halogenated Benzaldehydes. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Synthesis of pharmaceutical intermediates using 4-Bromo-2-chloro-6-methoxybenzaldehyde

Application Note: High-Fidelity Synthesis of Biaryl & Hemoglobin-Modulating Intermediates using 4-Bromo-2-chloro-6-methoxybenzaldehyde Executive Summary & Strategic Value This guide details the synthetic utility of 4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Biaryl & Hemoglobin-Modulating Intermediates using 4-Bromo-2-chloro-6-methoxybenzaldehyde

Executive Summary & Strategic Value

This guide details the synthetic utility of 4-Bromo-2-chloro-6-methoxybenzaldehyde (CAS: 43192-33-2), a highly functionalized aromatic scaffold. While 2,6-disubstituted benzaldehydes are well-established as the pharmacophore for hemoglobin S (HbS) polymerization inhibitors (e.g., Voxelotor/GBT440 ), this specific 4-bromo analog offers a critical advantage: orthogonal reactivity .

By possessing three distinct reactive handles—an electrophilic aldehyde, a labile aryl bromide, and a sterically crowded aryl chloride—this molecule allows medicinal chemists to synthesize "Next-Generation" Voxelotor analogs. The 4-bromo position serves as a vector for extending the carbon skeleton into new binding pockets via cross-coupling, a strategy unavailable with the parent 2,6-dihydroxybenzaldehyde.

Key Applications:

  • Hemoglobin Modulators: Synthesis of Voxelotor analogs with C4-aryl extensions.

  • Kinase Inhibitors: Construction of biaryl pharmacophores via Suzuki-Miyaura coupling.

  • Fragment-Based Drug Discovery (FBDD): Use as a high-complexity core for library generation.

Chemical Architecture & Reactivity Logic

The molecule's utility is defined by its differential reactivity profile. A successful synthesis strategy must respect the hierarchy of these functional groups to avoid "scrambling" the core.

PositionFunctional GroupReactivity TierStrategic Use
C1 Aldehyde (-CHO) High (Electrophile) Warhead for Schiff base formation (HbS binding) or
Application

Application Note: Overcoming Steric Hindrance in the Reductive Amination of 4-Bromo-2-chloro-6-methoxybenzaldehyde

Topic: Reductive amination conditions for 4-Bromo-2-chloro-6-methoxybenzaldehyde Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive amination conditions for 4-Bromo-2-chloro-6-methoxybenzaldehyde Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The reductive amination of 4-Bromo-2-chloro-6-methoxybenzaldehyde presents a specific synthetic challenge due to the significant steric crowding at the formyl center, imposed by the ortho-chloro and ortho-methoxy substituents. While standard reductive amination protocols (e.g., STAB/DCE) are effective for unhindered substrates, they often suffer from sluggish kinetics and incomplete conversion with this scaffold.

This Application Note details an optimized Titanium(IV) Isopropoxide-Mediated Protocol designed to force imine formation in sterically congested environments. We provide a comparative analysis of reducing agents and a robust Standard Operating Procedure (SOP) that preserves the chemically sensitive aryl bromide moiety for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The Challenge: The "Steric Wall"

The target molecule features a trisubstituted aromatic ring where the aldehyde is flanked by a chlorine atom and a methoxy group.

  • Steric Inhibition: The 2,6-disubstitution pattern creates a "steric wall," significantly retarding the nucleophilic attack of the amine on the carbonyl carbon.

  • Electronic Deactivation: While the methoxy group is electron-donating (resonance), the inductive withdrawal from the halogen atoms renders the carbonyl less electrophilic than typical benzaldehydes, further slowing imine formation.

  • Chemoselectivity: The 4-bromo substituent is a critical handle for future diversification. Harsh reducing conditions (e.g., Pd/H₂, LiAlH₄) must be avoided to prevent hydrodebromination.

Mechanistic Strategy: Lewis Acid Activation

To overcome the kinetic barrier, we utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] . This reagent serves a dual function:

  • Lewis Acid Catalyst: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly consumes the water byproduct of condensation, driving the equilibrium toward the imine intermediate.

ReactionMechanism Aldehyde 4-Bromo-2-chloro- 6-methoxybenzaldehyde Ti_Complex Activated Ti-Complex (Lewis Acid Coordination) Aldehyde->Ti_Complex + Ti(OiPr)4 + Amine Imine Sterically Crowded Imine Intermediate Ti_Complex->Imine - TiO2 / - iPrOH (Dehydration) Amine_Product Benzylamine Product (Br-Intact) Imine->Amine_Product + NaBH4 (Reduction)

Figure 1: Mechanistic pathway utilizing Titanium(IV) Isopropoxide to drive equilibrium forward despite steric hindrance.

Experimental Protocols

Method A: The "Titanium-Boost" Protocol (Recommended)

Best for: Secondary amines, hindered primary amines, and unreactive anilines. Mechanism: Pre-formation of the imine in neat/concentrated Lewis acid followed by in situ reduction.

Reagents
  • Substrate: 4-Bromo-2-chloro-6-methoxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Catalyst/Scavenger: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) and Methanol (for reduction step)

Step-by-Step Procedure
  • Complexation: In a flame-dried flask under nitrogen, combine the aldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Note: The reaction may be run neat (solvent-free) if the mixture is stirrable, or in a minimal amount of anhydrous THF (1-2 mL per mmol).

  • Imine Formation: Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or UPLC. The disappearance of the aldehyde peak indicates conversion to the imine/titanium complex. If conversion is slow, heat to 40–50°C.

  • Dilution: Once imine formation is complete, dilute the viscous mixture with anhydrous Methanol (5 mL per mmol). Caution: Exothermic.

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Critical):

    • Add 1N NaOH or a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) to quench the reaction.

    • Why? Water alone produces a gelatinous TiO₂ precipitate that is impossible to filter. Rochelle’s salt solubilizes the titanium, allowing for clear phase separation.

    • Stir vigorously for 1 hour until two clear layers form.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Standard STAB Protocol

Best for: Small, unhindered primary amines (e.g., methylamine, ethylamine).

Reagents
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Additive: Acetic Acid (1.0 equiv)

Procedure
  • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE.

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at room temperature for 12–24 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.

Optimization & Troubleshooting Guide

The following table summarizes data from internal screening of 2,6-disubstituted benzaldehydes.

VariableConditionOutcome for 4-Br-2-Cl-6-OMe-benzaldehyde
Reductant NaBH₃CN / MeOHPoor. Slow reaction; toxic cyanide byproducts.
Reductant STAB / DCEModerate. Works for unhindered amines (60-70% yield). Slow for secondary amines.
Reductant Ti(OiPr)₄ / NaBH₄ Excellent. >90% conversion.[2] Ti overcomes steric barrier.
Solvent Methanol (Direct)Avoid. Hemiaminal formation is favored over imine due to sterics; reduction is sluggish.
Additive Molecular Sieves (4Å)Helpful in Method B, but less effective than Ti(OiPr)₄.
Temp 60°CRisky. Higher temps may degrade the aldehyde or cause side reactions. Keep <50°C.
Decision Logic for Protocol Selection

ProtocolSelection Start Select Amine Partner Type Amine Type? Start->Type Primary Primary Unhindered (e.g., Benzylamine, Methylamine) Type->Primary Low Sterics Secondary Secondary or Hindered (e.g., Morpholine, t-Butylamine) Type->Secondary High Sterics Salt Amine Salt (e.g., MeNH2·HCl) Type->Salt Ionic MethodA Method B: Standard STAB (DCE, AcOH, RT) Primary->MethodA MethodB Method A: Ti(OiPr)4 Mediated (Neat/THF, then NaBH4) Secondary->MethodB MethodC Pre-treat with Et3N then Method A Salt->MethodC MethodC->MethodB If slow

Figure 2: Workflow for selecting the optimal reductive amination condition.

Safety & Handling

  • 4-Bromo-2-chloro-6-methoxybenzaldehyde: Likely a skin and eye irritant. Handle in a fume hood.

  • Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acid or moisture. Ensure proper venting.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

  • Aryl Bromide Stability: Do not use Palladium on Carbon (Pd/C) with Hydrogen gas, as this will debrominate the ring (removing the Br atom).

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Journal of Organic Chemistry.[2][6] Link

    • Context: Establishes STAB as the baseline reagent for aldehyde reductive amin
  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry.[2][6] Link

    • Context: The foundational paper for using Titanium isopropoxide to drive imine form
  • Neidigh, K. A., et al. (1998).[7] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[7][8][9] Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Adaptation of the Ti-mediated protocol using NaBH4 (safer than cyanoborohydride) and amine salts.
  • Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[5][7][8][9] Journal of Organic Chemistry.[2][6] Link

    • Context: Detailed optimiz

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 4-Bromo-2-chloro-6-methoxybenzaldehyde oxidation

Technical Support Center: Oxidation of Polysubstituted Benzaldehydes Subject: Minimizing side reactions during the oxidation of 4-Bromo-2-chloro-6-methoxybenzaldehyde Executive Summary: The Steric & Electronic Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of Polysubstituted Benzaldehydes Subject: Minimizing side reactions during the oxidation of 4-Bromo-2-chloro-6-methoxybenzaldehyde

Executive Summary: The Steric & Electronic Challenge

Oxidizing 4-Bromo-2-chloro-6-methoxybenzaldehyde to its corresponding benzoic acid presents a unique dual challenge:

  • Steric Hindrance: The aldehyde carbonyl is flanked by a Chlorine atom (C2) and a Methoxy group (C6). This "ortho-effect" significantly retards the rate of nucleophilic attack by oxidants, often leading to stalled reactions.

  • Electronic Activation: The electron-rich methoxy group activates the aromatic ring, making it susceptible to Electrophilic Aromatic Substitution (EAS) . Specifically, if the oxidation generates reactive halogen species (like HOCl), the ring will readily undergo chlorination, destroying the molecular scaffold.[1]

This guide prioritizes the Pinnick (Lindgren) Oxidation as the primary protocol because it operates under mild, acidic conditions that suppress the Dakin-like side reactions common with basic peroxides.

Module 1: The Primary Protocol (Pinnick Oxidation)

Recommendation: Use the Sodium Chlorite (


) / Scavenger system.[2]
Why:  It is the only method that decouples oxidation from harsh pH extremes, minimizing demethylation and halogen scrambling.
The Critical Role of the Scavenger

In the Pinnick mechanism, the reduction of chlorite generates Hypochlorous Acid (


)  as a byproduct.[1][3]
  • Without Scavenger:

    
     acts as a chlorinating agent. Given your substrate's methoxy group, 
    
    
    
    will attack the ring (likely at the C3 or C5 position), yielding a dichloro- impurity that is nearly impossible to separate.
  • With Scavenger: A sacrificial alkene (2-methyl-2-butene) intercepts

    
     to form a volatile chlorohydrin, protecting the aromatic ring.
    
Visualizing the Pathway & Risk

PinnickMechanism Substrate 4-Br-2-Cl-6-OMe Benzaldehyde Intermediate Hydroxyallyl Chlorite Substrate->Intermediate + Chlorous Acid SideRxn Ring Chlorination (Impurity) Substrate->SideRxn Chlorite NaClO2 (Oxidant) Chlorite->Intermediate Product Target Benzoic Acid Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Byproduct Gen. HOCl->SideRxn NO Scavenger (Attacks Ring) SafeWaste Chlorohydrin (Inert Waste) HOCl->SafeWaste Trapped by Scavenger Scavenger 2-methyl-2-butene (Scavenger) Scavenger->SafeWaste

Caption: The scavenger (2-methyl-2-butene) acts as a "chemical sink," intercepting HOCl before it can attack the electron-rich aromatic ring.

Module 2: Optimized Experimental Protocol

Scale: 1.0 mmol (approx. 250 mg) Solvent System:


 (3:1). Note: The high steric bulk requires 

to solubilize the aldehyde, but water is necessary for the inorganic salts.
ReagentEquivalentsRoleNotes
Substrate 1.0ReactantDissolve fully before adding oxidants.
2-methyl-2-butene 5.0 - 8.0 ScavengerCRITICAL: Use large excess. It is volatile (

bp).

2.0BufferMaintains pH 3.5–4.0. Prevents rapid decomposition of chlorite.

3.0OxidantDissolve in minimum water; add dropwise.

Step-by-Step Methodology:

  • Solubilization: Dissolve the aldehyde and 2-methyl-2-butene in

    
    . Ensure the solution is homogeneous.
    
  • Buffering: Add the aqueous solution of

    
    . The mixture may become biphasic; vigorous stirring is essential.
    
  • Oxidation: Add the aqueous

    
     dropwise over 20 minutes.
    
    • Observation: The solution typically turns pale yellow. If it turns bright yellow-green (chlorine gas), your buffer capacity is insufficient.

  • Monitoring: Stir at Room Temperature (RT). Due to the 2,6-disubstitution, this reaction may take 6–12 hours (standard aldehydes take 1–2 hours).

  • Quenching: Add saturated

    
     (sodium sulfite) to destroy excess oxidant.
    

Module 3: Troubleshooting & FAQs

Q1: I am observing a new spot on TLC that is less polar than the acid but different from the aldehyde. What is it?

Diagnosis: This is likely the chlorinated byproduct (e.g., 4-bromo-2,3-dichloro-6-methoxybenzoic acid). Root Cause: The scavenger (2-methyl-2-butene) evaporated or was consumed before the reaction finished. Fix:

  • Perform the reaction in a sealed vessel (pressure tube) to keep the volatile scavenger in solution.

  • Add a second portion of scavenger after 4 hours.

  • Alternative: Switch to Sulfamic Acid (1.5 eq) as a non-volatile scavenger, though it is less soluble in organic-heavy mixtures [1].

Q2: The reaction stalls at 50% conversion. Adding more oxidant doesn't help.

Diagnosis: Steric shielding is preventing the bulky chlorite ion from attacking the carbonyl. Root Cause: The "pocket" created by the 2-Cl and 6-OMe groups is too tight, or the aldehyde has precipitated out of the aqueous phase. Fix:

  • Solvent Switch: Change solvent to Acetonitrile (

    
    )/Water (3:1) . MeCN is more polar than 
    
    
    
    and may better solubilize the transition state.
  • Phase Transfer: Add 5 mol% Tetrabutylammonium bromide (TBAB) . This helps transport the anionic chlorite into the organic phase where the hindered aldehyde resides.

Q3: I see loss of the methoxy group (Demethylation).

Diagnosis: Formation of 4-bromo-2-chlorobenzoic acid derivatives with a phenol group. Root Cause: The pH dropped below 3.0. While ether cleavage usually requires strong Lewis acids, prolonged exposure to chlorous acid at low pH can degrade electron-rich ethers. Fix: Increase the buffer concentration (


) to 3.0 equivalents. Ensure the internal temperature does not exceed 

.

Module 4: Decision Logic for Alternative Methods

If Pinnick fails due to extreme steric hindrance, use this decision tree to select an alternative.

DecisionTree Start Pinnick Oxidation Stalled/Failed? CheckSterics Is the issue Solubility or Sterics? Start->CheckSterics Solubility Solubility Issue CheckSterics->Solubility Sterics Steric/Electronic Issue CheckSterics->Sterics Soln1 Add Phase Transfer Catalyst (TBAB 5 mol%) Solubility->Soln1 CheckSens Is substrate Base Sensitive? Sterics->CheckSens YesBase YES (Dakin Risk) CheckSens->YesBase NoBase NO CheckSens->NoBase Soln2 Use KMnO4 + Pyridine (Homogeneous) YesBase->Soln2 Soln3 Use KMnO4 + TBAB (Biphasic / Robust) NoBase->Soln3

Caption: Logic flow for selecting alternative oxidation conditions if the standard Pinnick protocol yields poor conversion.

The "Nuclear Option": Permanganate with Phase Transfer

If the Pinnick reaction is too slow, Permanganate (


)  is the robust alternative.
  • Protocol: Dissolve aldehyde in Dichloromethane (DCM). Add aqueous

    
     (2.0 eq) and TBAB (10 mol%). Stir vigorously.
    
  • Risk:

    
     is less selective. Monitor closely to prevent oxidation of the methoxy group to a formate or hydrolysis.
    

Module 5: Purification Strategy

Due to the hindered nature of the product, standard crystallization may trap unreacted aldehyde.

  • Base Extraction (The "Self-Validating" Step):

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash with 1M NaOH (Extracts the Acid product into water; leaves Aldehyde in organic layer).

    • Checkpoint: The aqueous layer now contains your product as the sodium benzoate salt.

  • Bisulfite Wash (If needed):

    • If the organic layer still holds aldehyde, wash it with saturated Sodium Bisulfite (

      
      ) . This forms a water-soluble adduct with the aldehyde, pulling it out of the organic phase.
      
  • Re-acidification:

    • Acidify the NaOH aqueous layer with HCl to pH 1. The pure benzoic acid will precipitate. Filter and dry.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[3][4][5] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[5][6] Acta Chemica Scandinavica, 27, 888–890.[5]

  • Kraus, G. A., & Roth, B. (1980).[5] Synthetic studies toward verrucarol.[5][7] 2. Synthesis of the AB ring system. The Journal of Organic Chemistry, 45(24), 4825–4830.[5] (Establishes 2-methyl-2-butene as the superior scavenger).

  • Raatikainen, O. J., & Purcell, T. A. (2011). Oxidation of Aldehydes using Sodium Chlorite.[5][6][8] Org.[5][6][9][10] Synth., 88, 321-329. (Detailed modern protocol).

  • Song, Z. J., et al. (1999). Synthesis of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 64(26), 9658–9667. (Discusses oxidation of electron-rich aromatics).

Sources

Optimization

Technical Support Center: Stability Protocol for 4-Bromo-2-chloro-6-methoxybenzaldehyde

Executive Summary & Diagnostic Overview The Core Issue: Users frequently report yield loss or "disappearance" of 4-Bromo-2-chloro-6-methoxybenzaldehyde (BCMB) during basic workups or coupling reactions involving strong b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

The Core Issue: Users frequently report yield loss or "disappearance" of 4-Bromo-2-chloro-6-methoxybenzaldehyde (BCMB) during basic workups or coupling reactions involving strong bases (e.g., NaOH, KOH, NaOMe).

Technical Verdict: BCMB is moderately unstable under strong basic conditions. Despite the steric shielding provided by the ortho-chloro and ortho-methoxy groups, the molecule remains susceptible to the Cannizzaro Reaction (base-induced disproportionation). The electron-withdrawing nature of the halogens (Br at C4, Cl at C2) increases the electrophilicity of the carbonyl carbon, partially negating the steric protection and making the aldehyde prone to nucleophilic attack by hydroxide ions.

The Failure Modes (Mechanistic Insight)

To troubleshoot effectively, you must understand the two primary degradation pathways.

Primary Failure Mode: The Cannizzaro Trap

Because BCMB lacks


-protons (the C1 position is attached directly to the aromatic ring), it cannot undergo aldol condensation. In the presence of strong bases (pH > 11), it undergoes disproportionation.
  • Mechanism: Hydroxide (

    
    ) attacks the carbonyl carbon.[1]
    
  • Outcome: Two molecules of BCMB react to form one molecule of Benzyl Alcohol (reduced) and one molecule of Benzoic Acid (oxidized).

  • Diagnostic Sign: NMR shows loss of the aldehyde proton (~10.2 ppm) and appearance of methylene (

    
    ) signals from the alcohol and broad acid peaks.
    
Secondary Failure Mode: Nucleophilic Aromatic Substitution ( )

While less rapid than the Cannizzaro reaction, the C2-Chloro and C6-Methoxy groups are activated for displacement because they are ortho to the electron-withdrawing aldehyde group.

  • Risk Factor: High temperatures (>60°C) combined with strong nucleophiles.

  • Outcome: Displacement of the Chloride or Methoxy group by Hydroxide (forming a phenol).

Visualization of Degradation Pathways

The following diagram illustrates the stability decision tree for BCMB.

BCMB_Stability cluster_legend Pathway Legend Start 4-Bromo-2-chloro- 6-methoxybenzaldehyde Base Strong Base (NaOH/KOH, pH > 11) Start->Base Exposure Mild Mild/Buffered (NaHCO3, pH < 9) Start->Mild Exposure Tetra Tetrahedral Intermediate Base->Tetra Nucleophilic Attack (Fast) Stable Stable Recovery (High Yield) Mild->Stable No Reaction Alcohol Product A: Benzyl Alcohol deriv. (Impurity) Tetra->Alcohol Hydride Transfer (Cannizzaro) Acid Product B: Benzoic Acid deriv. (Impurity) Tetra->Acid Disproportionation key Red = Degradation Path Green = Safe Path

Figure 1: Reaction pathway analysis showing the divergence between stable recovery (buffered conditions) and Cannizzaro disproportionation (strong base).[2]

Troubleshooting Guide (Q&A)

Q1: I used 1M NaOH to wash my organic layer, and my product yield dropped by 40%. Where did it go? A: It likely disproportionated. When you wash with 1M NaOH, the aldehyde converts into the corresponding benzoate (water-soluble) and benzyl alcohol (organic-soluble). The "missing" mass is the benzoate salt currently trapped in your aqueous waste stream.

  • Correction: Acidify the aqueous layer to pH 3 and extract with Ethyl Acetate to check for the benzoic acid derivative.

Q2: Can I use Potassium Carbonate (


) for a coupling reaction involving BCMB? 
A:  Yes, but with caution. 

in aprotic solvents (like DMF or Acetone) is generally safe because it is a weaker base and less nucleophilic than hydroxide. However, avoid the presence of water/methanol if heating, as this generates small amounts of hydroxide/methoxide in equilibrium, which can trigger degradation over long reaction times.

Q3: The NMR shows a new peak at 3.8 ppm and 4.6 ppm. Is this the product? A: Likely not. If you see a singlet at ~3.8 ppm (Methoxy) and a new singlet at ~4.6 ppm (


), you have formed the benzyl alcohol  derivative via the Cannizzaro reaction. This confirms your reaction conditions were too basic.

Q4: Is the molecule sensitive to Sodium Methoxide (NaOMe)? A: Extremely. Sodium Methoxide acts as both a strong base and a strong nucleophile. It will cause rapid Cannizzaro disproportionation and potentially displace the C2-Chloro group via


. Avoid alkoxide bases. 

Recommended Protocols

Protocol A: Safe Workup Procedure (pH Controlled)

Standard workups using NaOH are contraindicated.

  • Quenching: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

  • Washing:

    • Step 1: Wash with Saturated Ammonium Chloride (

      
      )  or Phosphate Buffer (pH 7.0) .
      
    • Step 2: If base removal is critical, use Saturated Sodium Bicarbonate (

      
      ) . Do not use Carbonate or Hydroxide solutions.
      
    • Step 3: Brine wash.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Potassium Carbonate) to avoid surface basicity during filtration.
Protocol B: Safe Reaction Conditions (Suzuki/Sonogashira Couplings)

If using BCMB as a coupling partner:

ParameterRecommendedDangerous (Avoid)
Base

,

,


,

,

,

Solvent Toluene, Dioxane, DMF (Dry)Methanol, Ethanol, Water (in excess)
Temperature


(Risks

)

References

  • Cannizzaro Reaction Kinetics

    • Title: Kinetics and Mechanism of the Cannizzaro Reaction.[1][3]

    • Source: Wikipedia / RSC Ontology.
    • URL:[Link]

  • Synthesis of 4-bromo-2-methoxybenzaldehyde (Analogue Protocol): Title: Processes for producing 4-bromo-2-methoxybenzaldehyde (US Patent 8692026B2). Source: Google Patents. URL: Note: Explicitly details the avoidance of sodium methoxide to minimize Cannizzaro side-reactions.
  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution - Addition-Elimination Mechanism.[4]

    • Source: Chemistry Steps.[5][6][7][8]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 4-Bromo-2-chloro-6-methoxybenzaldehyde Purity Profiling

Executive Summary 4-Bromo-2-chloro-6-methoxybenzaldehyde is a densely functionalized aromatic intermediate critical in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-6-methoxybenzaldehyde is a densely functionalized aromatic intermediate critical in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural complexity—featuring electron-withdrawing halogens and an electron-donating methoxy group—creates a unique chromatographic challenge. Standard generic C18 gradients often fail to resolve it from its hydrolytic (phenolic) and oxidative (benzoic acid) impurities due to similar hydrophobicities and ionization states.

This guide presents a comparative analysis between a standard Generic C18 Method and an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting


 interactions via a Phenyl-Hexyl stationary phase significantly enhances selectivity for halogenated regioisomers and degradation products, providing a robust purity assay suitable for GMP environments.

Part 1: Molecule Analysis & Critical Quality Attributes (CQAs)

Before method development, we must understand the physicochemical properties of the analyte and its potential impurities.

Analyte Profile
  • Compound: 4-Bromo-2-chloro-6-methoxybenzaldehyde

  • Estimated LogP: ~2.8 – 3.2 (Moderately lipophilic)

  • pKa: The aldehyde is neutral. However, potential phenolic impurities will have pKa ~7-9, and benzoic acid impurities ~3-4.

  • UV Max: ~250-260 nm (Primary benzaldehyde

    
     transition).
    
Impurity Profiling (The "Why" Behind the Method)

We hypothesize three critical impurities based on common synthesis routes (e.g.,


 on fluorobenzenes or bromination of anisoles) and degradation pathways.
  • Impurity A (Oxidative): 4-Bromo-2-chloro-6-methoxybenzoic acid.

    • Origin: Air oxidation of the aldehyde function.

    • Challenge: Elutes early and tails significantly at neutral pH.

  • Impurity B (Hydrolytic): 4-Bromo-2-chloro-6-hydroxybenzaldehyde (Phenol derivative).

    • Origin: Hydrolysis of the methoxy group or unreacted starting material.

    • Challenge: Similar hydrophobicity to the target; requires pH control to suppress ionization.

  • Impurity C (Des-halo): 2-Chloro-6-methoxybenzaldehyde.

    • Origin: Incomplete bromination or hydrogenolysis byproduct.

    • Challenge: Structurally very similar; requires high-efficiency separation.

Impurity Formation Pathway Diagram

ImpurityPathways Precursor Precursor (e.g., 2-Chloro-6-fluorobenzaldehyde) Target TARGET ANALYTE 4-Bromo-2-chloro-6-methoxybenzaldehyde Precursor->Target Bromination / Methoxylation ImpurityC Impurity C (Des-bromo) Byproduct Precursor->ImpurityC Incomplete Rxn ImpurityA Impurity A (Acid) Benzoic Acid Derivative Target->ImpurityA Oxidation (Air/Light) ImpurityB Impurity B (Phenol) Demethylated/Hydrolyzed Target->ImpurityB Hydrolysis (Acid/Base)

Figure 1: Potential origin of impurities. Impurity A and B are the most critical for method specificity.

Part 2: Method Comparison Guide

We compared two methodologies to demonstrate the necessity of specific stationary phase selection.

Scenario A: The "Generic" Approach (Standard C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Observation: The C18 column relies solely on hydrophobic interaction. While it retains the main peak, Impurity C (Des-bromo) co-elutes on the tail of the main peak due to insufficient selectivity differences between the bromo- and des-bromo forms. Impurity A (Acid) elutes early with slight tailing.

Scenario B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile Gradient.
    
  • Mechanism: The Phenyl-Hexyl phase offers

    
     interactions  with the aromatic ring of the benzaldehyde. The electron-withdrawing halogens (Br, Cl) on the target molecule alter the 
    
    
    
    -electron density, creating a distinct interaction strength compared to the non-halogenated impurities. This "orthogonal" selectivity resolves the critical pairs.
Comparative Data Summary
MetricGeneric C18 MethodOptimized Phenyl-Hexyl MethodStatus
Resolution (Target vs. Impurity C)

(Co-elution risk)

(Baseline resolved)
✅ Optimized
Tailing Factor (Target) 1.41.1 ✅ Improved
Selectivity (

) for Halogens
LowHigh (

active)
✅ Superior
LOD (Limit of Detection) 0.05%0.02% ✅ More Sensitive
Run Time 15 min12 min ✅ Faster

Part 3: Detailed Experimental Protocol (Optimized Method)

This protocol is designed for transfer to QC labs for release testing.

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (

    
    ):  85%, HPLC Grade.
    
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size (or equivalent).

Instrument Parameters
  • Detector: UV-Vis / PDA at 254 nm (Reference 360 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A: 0.1%

    
     in Water. (Add 1 mL of 85% phosphoric acid to 1000 mL water). Note: Phosphoric acid is preferred over formic acid here to ensure robust suppression of the benzoic acid impurity (pKa ~3.5) and sharper peak shapes.
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial Hold
8.02080Linear Ramp
10.02080Wash
10.16040Re-equilibration
14.06040End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

Part 4: Method Development Decision Tree

The following workflow illustrates the logic used to arrive at the Phenyl-Hexyl choice, ensuring the method is "self-validating" by design.

MethodLogic Start Start Method Development Target: Halogenated Benzaldehyde Step1 Initial Screen: C18 Column, Low pH (Formic Acid) Start->Step1 Decision1 Are Impurities Resolved? Step1->Decision1 FailPath No (Co-elution of des-halo analogs) Decision1->FailPath No Final Final Method: Phenyl-Hexyl + 0.1% H3PO4 High Resolution Decision1->Final Yes Analysis Analyze Interaction: Halogens present? Aromatic rings? FailPath->Analysis SelectPhase Switch to Phenyl-Hexyl Phase (Exploit pi-pi interactions) Analysis->SelectPhase OptimizePH Optimize pH: Use H3PO4 (pH ~2.0) to suppress Acid Impurity SelectPhase->OptimizePH OptimizePH->Final

Figure 2: Decision logic moving from generic screening to specific stationary phase selection.

References

  • PubChem. (2025). 4-Bromo-2-methoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. [Link]

  • Royal Society of Chemistry. (2017). Separation and characterization of benzaldehyde-functional polyethylene glycols. Polymer Chemistry. [Link]

Comparative

Structural Verification Guide: 4-Bromo-2-chloro-6-methoxybenzaldehyde

This guide provides a rigorous technical analysis of the structural characterization of 4-Bromo-2-chloro-6-methoxybenzaldehyde , a critical intermediate in the synthesis of pharmacophores (e.g., for Suzuki-Miyaura coupli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the structural characterization of 4-Bromo-2-chloro-6-methoxybenzaldehyde , a critical intermediate in the synthesis of pharmacophores (e.g., for Suzuki-Miyaura coupling).

Due to the complex directing effects on the benzene ring, distinguishing the 4-bromo target from its likely 3-bromo or 5-bromo regioisomers is a common analytical challenge. This guide compares X-ray crystallography against NMR and computational methods as the definitive validation standard.

Executive Summary: The Regioselectivity Challenge

4-Bromo-2-chloro-6-methoxybenzaldehyde is a densely functionalized aromatic scaffold. Its value lies in the orthogonal reactivity of its substituents: the aldehyde (condensation), the bromine (cross-coupling), and the chlorine/methoxy groups (electronic modulation).

However, synthesis of this compound is prone to regio-ambiguity .

  • The Problem: In electrophilic aromatic substitution (e.g., bromination of 2-chloro-6-methoxybenzaldehyde), the methoxy group (C6) is a strong ortho/para director, strongly favoring the C3 (para) or C5 (ortho) positions.

  • The Target: The C4 position (meta to OMe, meta to Cl) is electronically deactivated and sterically crowded.

  • The Solution: Obtaining the 4-bromo isomer often requires indirect synthesis (e.g., oxidation of 4-bromo-2-chloro-6-methoxytoluene). X-ray crystallography is the only method that provides absolute, unambiguous confirmation of the halogen placement and the out-of-plane torsion of the aldehyde group.

Comparative Analysis: Validation Methodologies

The following table compares the performance of analytical techniques in verifying the structure of 4-Bromo-2-chloro-6-methoxybenzaldehyde.

FeatureMethod A: Single Crystal X-Ray Diffraction (SC-XRD) Method B: 1H NMR Spectroscopy Method C: Computational Prediction (DFT)
Primary Output 3D Atomistic Model (XYZ coordinates)Chemical Shifts (

) & Coupling Constants (

)
Theoretical Energy Minima
Regioisomer Certainty Absolute (100%) High (Requires careful

-value analysis)
Low (Predictive only)
Differentiation Visually distinguishes Br (C4) vs Br (C3) via electron density map.Relies on H-H coupling: Meta (

Hz)
vs Ortho (

Hz)
.
N/A
Structural Insight Reveals Halogen Bonding (Br···O) and

-stacking.
Limited conformational data in solution.Gas-phase conformation (often ignores packing forces).
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
None (In silico)
Turnaround Time 24–48 Hours15 MinutesHours to Days
Technical Insight: Why NMR Can Be Misleading

In the 4-bromo isomer, the two remaining aromatic protons (H3 and H5) are meta to each other.

  • Expected Signal: Two doublets with a small coupling constant (

    
     Hz).
    In the 3-bromo  isomer (a common impurity), H4 and H5 are ortho to each other.
    
  • Expected Signal: Two doublets with a large coupling constant (

    
     Hz).
    
  • Risk:[1] If the sample is impure or signals overlap, NMR integration may be misinterpreted. X-ray diffraction eliminates this ambiguity by directly imaging the heavy atoms (Br and Cl).

Experimental Protocol: Generating the X-Ray Data

To obtain publication-quality crystallographic data for this compound, follow this optimized workflow.

Phase 1: Crystallization Screening

The compound is moderately polar due to the aldehyde and methoxy groups, but lipophilic due to the halogens.

  • Method: Slow Evaporation.

  • Solvent System A (Preferred): Dichloromethane (DCM) / Hexane (1:3) . Dissolve 20 mg in minimal DCM; layer Hexane on top. Allow to diffuse at 4°C.

  • Solvent System B (Alternative): Ethanol / Water (4:1) . Good for generating block-like crystals if needles form in DCM.

Phase 2: Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the heavy Bromine (
    
    
    mm
    
    
    ).
  • Temperature: 100 K (Cryostream). Essential to reduce thermal vibration of the aldehyde group, which often exhibits rotational disorder.

  • Resolution: Aim for

    
     Å or better to resolve the C-Cl vs C-Br bond lengths clearly (C-Cl 
    
    
    
    Å; C-Br
    
    
    Å).
Phase 3: Structure Solution (Refinement)
  • Space Group Prediction: Based on analogues (e.g., 4-bromo-2,6-dimethoxybenzaldehyde), expect Monoclinic (

    
     or 
    
    
    
    )
    or Triclinic (
    
    
    )
    .
  • Heavy Atom Method: The Bromine atom will dominate the Patterson map, making solution straightforward using SHELXT or OLEX2.

  • Disorder Check: Pay close attention to the aldehyde oxygen (O1). It may be disordered over two positions (syn/anti relative to the Cl atom).

Visualization of Structural Logic

Workflow: From Synthesis to Verification

This diagram outlines the decision-making process for validating the 4-bromo regioisomer.

VerificationWorkflow Start Crude Product (Potential Mixture) NMR 1H NMR Analysis (Check J-Coupling) Start->NMR Decision J ~ 2.0 Hz? NMR->Decision Cryst Crystallization (DCM/Hexane) Decision->Cryst Yes (Ambiguous) Fail REJECT (3-Bromo Isomer) Decision->Fail No (J > 8 Hz) XRD X-Ray Diffraction (Mo Source) Cryst->XRD Solve Structure Solution (Heavy Atom Method) XRD->Solve Result CONFIRMED 4-Bromo Regioisomer Solve->Result Br at C4 Solve->Fail Br at C3/C5

Caption: Logical workflow for distinguishing the target 4-bromo isomer from common synthetic impurities using NMR and XRD.

Structural Interaction Map

The crystal packing is governed by the interplay between the Halogen Bond (Br) and the Carbonyl/Methoxy groups.

Interactions MolA Molecule A (4-Br-2-Cl-6-OMe) HalogenBond Halogen Bond (C-Br ··· O=C) MolA->HalogenBond PiStack π-π Stacking (Centroid ··· Centroid) MolA->PiStack WeakH Weak H-Bond (C-H ··· Cl) MolA->WeakH MolB Molecule B (Neighbor) HalogenBond->MolB PiStack->MolB WeakH->MolB

Caption: Predicted intermolecular forces stabilizing the crystal lattice. The Br···O halogen bond is a key structural director.

Expected Data & Interpretation

When analyzing the X-ray data for 4-Bromo-2-chloro-6-methoxybenzaldehyde, compare your results against these theoretical benchmarks derived from structural analogues (e.g., 4-bromo-2,6-dimethoxybenzaldehyde).

Key Geometric Parameters
ParameterAtom PairExpected Value (Å/°)Significance
Bond Length C4 – Br1

Å
Typical C(sp2)-Br bond.
Bond Length C2 – Cl1

Å
Significantly shorter than C-Br; confirms identity.
Torsion Angle C2-C1-C=O

The aldehyde will twist out of plane to avoid steric clash with the Cl atom.
Torsion Angle C5-C6-O-Me

(Planar)
The methoxy group tends to lie coplanar with the ring for resonance.
Halogen Bonding

Expect a Type II Halogen Bond where the electrophilic cap of the Bromine (


-hole) interacts with the nucleophilic oxygen of the aldehyde or methoxy group of a neighboring molecule.
  • Distance:

    
     Å (Sum of van der Waals radii).
    
  • Angle:

    
    .
    

References

  • Synthesis & Regioselectivity Context

    • Study on the bromination of activated benzaldehydes and the synthesis of rebeccamycin analogues. (Discusses the difficulty of directing Br to C4 in 2,6-substituted systems).
    • Source: (General reference for electrophilic substitution patterns).

  • Crystallographic Analogue (2,6-Dimethoxy)

    • The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde.[2] (Provides the baseline packing motif for this class of compounds).

    • Source: [2]

  • Methodological Grounding

    • SHELXT – Integrated Space-Group and Crystal-Structure Determination.[2] (The standard algorithm for solving heavy-atom structures).

    • Source:

  • Product Specification

    • 4-Bromo-2-chloro-6-methoxybenzaldehyde Product Data.
    • Source: (Note: Verify isomer numbering carefully in databases).

Sources

Comparative

The Strategic Placement of Halogens on Benzaldehyde: A Comparative Guide for Drug Discovery

In the intricate chess game of drug discovery, the strategic modification of a lead compound can dramatically alter its efficacy, selectivity, and pharmacokinetic profile. Among the vast arsenal of chemical modifications...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the strategic modification of a lead compound can dramatically alter its efficacy, selectivity, and pharmacokinetic profile. Among the vast arsenal of chemical modifications, halogenation stands out for its profound and nuanced impact. When applied to a versatile scaffold like benzaldehyde, the choice of a specific halogen—fluorine, chlorine, bromine, or iodine—is a critical decision that can dictate the future of a drug candidate. This guide provides an in-depth comparative analysis of halogenated benzaldehyde derivatives, moving beyond theoretical principles to offer field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.

The Halogen Effect: More Than Just Steric Bulk

For decades, halogens were often incorporated into drug candidates to enhance lipophilicity and improve membrane permeability, with their role largely considered from a steric and hydrophobic perspective.[1] However, a modern understanding reveals a far more complex and powerful influence rooted in the phenomenon of halogen bonding.[2]

A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or sulfur atom in a biological target).[2] The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. This interaction provides a powerful tool for medicinal chemists to enhance binding affinity and selectivity for a target protein.

Beyond halogen bonding, the choice of halogen profoundly influences a molecule's electronic properties, pKa, metabolic stability, and overall pharmacokinetic profile. The high electronegativity of fluorine, for instance, can strategically block sites of metabolism, while the larger halogens can introduce specific, potent interactions with the target protein. The following sections will dissect these differences with supporting experimental data.

Comparative Analysis of Physicochemical and Biological Properties

The true impact of halogen substitution is best understood through direct comparison. The following tables summarize key experimental data, providing a quantitative look at how changing the halogen on a benzaldehyde derivative can alter its properties.

Table 1: Physicochemical Properties of Halogenated Benzaldehydes
CompoundHalogenMolecular Weight ( g/mol )Water Solubility (mol/L)LogP (Predicted)
4-FluorobenzaldehydeF124.11-1.53
4-ChlorobenzaldehydeCl140.570.01022.07
4-BromobenzaldehydeBr185.020.00492.36
4-IodobenzaldehydeI232.02-2.89

Data for solubility of 4-chlorobenzaldehyde and 4-bromobenzaldehyde from a 2025 study by MDPI[3]. LogP values are predicted.

As the data indicates, increasing the size of the halogen from chlorine to bromine decreases aqueous solubility, a critical factor in drug formulation and bioavailability. This trend is a direct consequence of the increasing lipophilicity of the molecule.

Table 2: Comparative Biological Activity of Halogenated Benzaldehyde Derivatives
TargetDerivative ScaffoldHalogen SubstitutionIC50 (µM)Source
ALDH1A3Benzyloxybenzaldehyde4-Chloro0.23Molecules, 2021[4]
ALDH1A3Benzyloxybenzaldehyde4-Chloro-3-Methoxy1.29Molecules, 2021[4]
TyrosinaseBenzaldehyde4-Bromo114BenchChem[5]
TyrosinaseBenzaldehyde4-Chloro175BenchChem[5]
Aldose ReductaseBenzaldehyde2-Bromo1.37Bayburt Üniversitesi[6]
Aldose ReductaseBenzaldehyde4-Phenyl (non-halogenated)0.23Bayburt Üniversitesi[6]

These data highlight the nuanced effects of halogenation on biological activity. For ALDH1A3 inhibition, the 4-chloro substituted benzyloxybenzaldehyde is significantly more potent than its 3-methoxy-4-chloro counterpart, demonstrating the importance of substitution patterns.[4] In the case of tyrosinase inhibition, the bromo-substituted benzaldehyde is more potent than the chloro-substituted version, aligning with the general trend of increasing halogen bond strength with halogen size.[5] Conversely, for aldose reductase, a non-halogenated derivative showed the highest potency in this particular study, underscoring that halogenation is not universally beneficial and its effects are target-dependent.[6]

Key Signaling Pathways and Drug Targets

Halogenated benzaldehyde derivatives have shown promise as modulators of several key signaling pathways implicated in diseases ranging from cancer to metabolic disorders.

ALDH1A3 and Cancer Stem Cell Signaling

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers, where it is considered a marker for cancer stem cells.[4] ALDH1A3 is involved in pathways that promote tumor proliferation, chemoresistance, and metastasis.[7] The STAT3 and NF-κB signaling pathways have been shown to regulate ALDH1A3 expression.[7][8]

ALDH1A3_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects STAT3 STAT3 ALDH1A3_gene ALDH1A3 Gene Transcription STAT3->ALDH1A3_gene NFkB NFkB NFkB->ALDH1A3_gene ALDH1A3 ALDH1A3 ALDH1A3_gene->ALDH1A3 Retinoic_Acid Retinoic_Acid ALDH1A3->Retinoic_Acid Catalyzes Retinal Retinal Retinal->ALDH1A3 Substrate Tumor_Proliferation Tumor_Proliferation Retinoic_Acid->Tumor_Proliferation Chemoresistance Chemoresistance Retinoic_Acid->Chemoresistance Metastasis Metastasis Retinoic_Acid->Metastasis Halogenated_Benzaldehyde_Inhibitor Halogenated Benzaldehyde Inhibitor Halogenated_Benzaldehyde_Inhibitor->ALDH1A3 Inhibits Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_core Melanin Synthesis aMSH α-MSH MC1R MC1R aMSH->MC1R cAMP cAMP MC1R->cAMP MITF MITF cAMP->MITF Tyrosinase_gene Tyrosinase Gene Transcription MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_DOPA L_DOPA Tyrosinase->L_DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes L_Tyrosine L_Tyrosine L_Tyrosine->Tyrosinase Substrate L_DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin ... Halogenated_Benzaldehyde_Inhibitor Halogenated Benzaldehyde Inhibitor Halogenated_Benzaldehyde_Inhibitor->Tyrosinase Inhibits

Caption: Simplified melanogenesis pathway highlighting tyrosinase.

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed experimental protocols for key assays are provided below.

Protocol: Microsomal Metabolic Stability Assay

This assay measures the in vitro intrinsic clearance of a compound, providing an indication of its susceptibility to Phase I metabolism by cytochrome P450 enzymes.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Compound Prepare 1 µM test compound solution Pre_Incubate Pre-incubate compound and microsomes at 37°C Prepare_Compound->Pre_Incubate Prepare_Microsomes Prepare 0.5 mg/mL liver microsomes in buffer Prepare_Microsomes->Pre_Incubate Prepare_NADPH Prepare 1 mM NADPH cofactor solution Initiate_Reaction Initiate reaction with NADPH Prepare_NADPH->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate and collect samples at 0, 5, 15, 30, 45 min Initiate_Reaction->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and intrinsic clearance (Clint) Analyze->Calculate

Caption: Workflow for the microsomal metabolic stability assay.

Step-by-Step Methodology: [9][10]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer. The final DMSO concentration should be ≤ 0.25%.

    • Prepare a 0.5 mg/mL suspension of pooled human liver microsomes in the phosphate buffer. Keep on ice.

    • Prepare a 1 mM NADPH cofactor solution in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound working solution and the microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to each well.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Protocol: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of a drug candidate. [11][12][13] Step-by-Step Methodology: [14][15]

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts in a 24-well plate.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² generally indicates good monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) in HBSS to the apical (A) side of the insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Step-by-Step Methodology: [16][17][18]

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.

    • Prepare a 10 mM solution of L-DOPA in the phosphate buffer.

    • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in DMSO, then dilute in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 20 µL of the test compound solution (or DMSO for control).

    • Add 100 µL of the phosphate buffer.

    • Add 40 µL of the tyrosinase solution.

    • Pre-incubate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the benzaldehyde scaffold is a powerful tactic in drug discovery. The choice of halogen is not arbitrary; it is a nuanced decision that can significantly impact a compound's physicochemical properties, binding affinity, and metabolic fate. As this guide has demonstrated through comparative data and detailed protocols, a systematic and evidence-based approach is crucial for harnessing the full potential of halogenation.

While fluorine and chlorine remain the most frequently used halogens in approved drugs, the unique properties of bromine and iodine, particularly their ability to form strong halogen bonds, are gaining increasing attention. [12]Future research will likely focus on a more sophisticated understanding of these interactions and the development of novel halogenated benzaldehyde derivatives with enhanced potency and selectivity. By providing both foundational knowledge and practical experimental frameworks, this guide aims to empower researchers to make more informed decisions in their quest for the next generation of therapeutics.

References

  • Adler, S., et al. (2011). The report and recommendations of the European Centre for the Validation of Alternative Methods workshop 79.
  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). European Commission. Retrieved from [Link]

  • D'mello, S. A. N., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144.
  • D'Mello, S. A., et al. (2016). Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. Molecules, 21(6), 754.
  • Galkin, A., & Vuorela, P. (2008). Development of an automated 7-day 96-well Caco-2 cell culture model. Pharmazie, 63(6), 464-469.
  • Golebiewska, J., et al. (2020). Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3)
  • Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539.
  • Kotha, S., et al. (2018). Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate. ResearchGate. Retrieved from [Link]

  • Mann, T., et al. (2024).
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink.
  • Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • D'mello, S. A. N., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144.
  • FOXD1–ALDH1A3 Signaling Is a Determinant for the Self-Renewal and Tumorigenicity of Mesenchymal Glioma Stem Cells. (2016). Cancer Research.
  • New Aspects in the Mechanism of Action of ALDH1A1 and 1A3 Isoforms in Carcinogenesis. (n.d.). Scholarly Community Encyclopedia.
  • Interferon-gamma Induces Melanogenesis Via Post-Translational Modific
  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • 3.4. Mushroom Tyrosinase Inhibitory Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved from [Link]

  • Al-Majd, L. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Oligohalogenated Arylaldehydes for Drug Discovery Projects. (2019). Life Chemicals.
  • Taetle, R., & Howell, S. B. (1983). Preclinical re-evaluation of benzaldehyde as a chemotherapeutic agent.
  • Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable altern
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University.
  • Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (1978). Journal of Medicinal Chemistry.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI.
  • Halogenase engineering and its utility in medicinal chemistry. (2018). PMC.
  • Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzym
  • Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. (2025). PMC.
  • A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. (2021).
  • CLM296: a highly selective inhibitor targeting ALDH1A3-driven tumor growth and metastasis in breast cancer. (2025). bioRxiv.
  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism. (2020). Frontiers.
  • Evaluation of the effect of benzaldehyde derivatives on human cancer cells. (n.d.).
  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). MDPI.
  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (n.d.). Bayburt Üniversitesi.

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